GD2 Ganglioside
Overview
Description
Ganglioside GD2 is a sialic acid-containing glycosphingolipid, characterized by a hydrophobic ceramide and a hydrophilic oligosaccharide containing two sialic acids . It is primarily expressed in the central nervous system and is involved in the formation of membrane microdomains that are crucial for surface receptor signaling . Ganglioside GD2 is notably overexpressed in various neuroectoderm-derived cancers, making it a significant target for cancer immunotherapy .
Mechanism of Action
Target of Action
Ganglioside GD2, a carbohydrate-containing sphingolipid, is widely expressed in normal tissues . This makes it a well-suited target for cancer therapy . It is implicated in tumor development and malignant phenotypes through enhanced cell proliferation, motility, migration, adhesion, and invasion, depending on the tumor type .
Mode of Action
Anti-GD2 monoclonal antibodies target GD2-expressing tumor cells, leading to phagocytosis and destruction by means of antibody-dependent cell-mediated cytotoxicity . They also cause lysis by complement-dependent cytotoxicity, and apoptosis and necrosis through direct induction of cell death . These antibodies may also prevent homing and adhesion of circulating malignant cells to the extracellular matrix .
Biochemical Pathways
Gangliosides, including GD2, are produced through sequential steps of glycosylation and sialylation . Varying levels of GD2, physiologically expressed mainly in the central nervous system, affect the composition and formation of membrane microdomains involved in surface receptor signaling .
Pharmacokinetics
Successful treatment of gd2-expressing tumors with anti-gd2 monoclonal antibodies is hindered by pharmacologic factors such as insufficient antibody affinity to mediate antibody-dependent cell-mediated cytotoxicity, inadequate penetration of the antibody into the tumor microenvironment, and toxicity related to gd2 expression by normal tissues .
Result of Action
Overexpressed in cancer, GD2 has been shown to enhance cell survival and invasion . Furthermore, binding of antibodies leads to immune-independent cell death mechanisms . In addition, GD2 contributes to T-cell dysfunction and functions as an immune checkpoint .
Action Environment
Gangliosides, including GD2, are abundantly present in the tumor microenvironment (TME), as they are secreted by tumor cells in the form of micelles, monomers, and membrane vesicles . Their glycan profiles are frequently disturbed during cancer progression and can therefore be used as tumor biomarkers .
Biochemical Analysis
Biochemical Properties
GD2 Ganglioside is produced through sequential steps of glycosylation and sialylation . It interacts with various enzymes, proteins, and other biomolecules, affecting the composition and formation of membrane microdomains involved in surface receptor signaling .
Cellular Effects
This compound has been shown to enhance cell survival and invasion when overexpressed in cancer . It also contributes to T-cell dysfunction and functions as an immune checkpoint . Furthermore, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Binding of antibodies to this compound leads to immune-independent cell death mechanisms .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganglioside GD2 is synthesized through sequential glycosylation and sialylation steps. The process involves the addition of carbohydrate residues and sialic acids to a ceramide backbone . The synthesis typically requires specific glycosyltransferases and sialyltransferases, which catalyze the transfer of sugar moieties to the growing glycan chain .
Industrial Production Methods: Industrial production of ganglioside GD2 often involves extraction from biological sources, such as bovine brain tissue, followed by purification using chromatographic techniques . The extracted gangliosides are then subjected to enzymatic treatment to achieve the desired structure .
Chemical Reactions Analysis
Types of Reactions: Ganglioside GD2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ceramide or oligosaccharide components.
Reduction: Reduction reactions can alter the glycan chain or ceramide structure.
Substitution: Substitution reactions can introduce different functional groups into the glycan chain.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include modified gangliosides with altered glycan chains or ceramide backbones, which can impact their biological functions .
Scientific Research Applications
Ganglioside GD2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosphingolipid synthesis and function.
Biology: Plays a role in cell signaling, membrane microdomain formation, and cell-cell interactions.
Medicine: Targeted in cancer immunotherapy, particularly for neuroblastoma, melanoma, and other neuroectoderm-derived cancers.
Comparison with Similar Compounds
Ganglioside GD2 is part of a larger family of glycosphingolipids, including:
Ganglioside GD3: Similar in structure but contains three sialic acids.
Ganglioside GM1: Contains one sialic acid and is involved in neuroprotection and neurodevelopment.
Ganglioside GM2: Contains two sialic acids and is associated with Tay-Sachs disease.
Uniqueness of Ganglioside GD2: Ganglioside GD2 is unique due to its specific expression in neuroectoderm-derived cancers and its role in immune modulation and cancer cell survival . Its distinct structure and biological functions make it a valuable target for cancer immunotherapy .
Biological Activity
GD2 ganglioside is a member of the glycosphingolipid family and plays significant roles in cellular processes, particularly in cancer biology. This article explores the biological activity of GD2, focusing on its expression patterns, mechanisms of action, and implications for cancer therapy.
Structure and Biosynthesis
GD2 is characterized as a disialoganglioside composed of two sialic acid residues linked to three monosaccharide units. Its biosynthesis involves several enzymatic steps, primarily catalyzed by GD3 synthase (GD3S), which is considered the rate-limiting enzyme in the pathway leading to GD2 production from GM3 and GD3 . The structure of GD2 allows it to interact with various membrane proteins and signaling pathways, influencing cell behavior.
Expression Patterns
Normal Tissues : In healthy individuals, GD2 is predominantly expressed in the central nervous system, peripheral sensory nerve fibers, and dermal melanocytes. Its expression is limited, suggesting a specialized role in neural development and function .
Cancer Tissues : GD2 is overexpressed in several malignancies, including neuroblastoma, melanoma, small cell lung cancer, and triple-negative breast cancer (TNBC). This overexpression correlates with enhanced tumor cell proliferation, motility, adhesion, and resistance to apoptosis . Notably, GD2 expression has been associated with poor prognosis in certain cancers due to its role in promoting aggressive tumor characteristics .
GD2 exerts its biological effects through several mechanisms:
- Cell Signaling : GD2 interacts with integrins and other membrane proteins to modulate signaling pathways such as those involving the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). These interactions enhance malignant properties such as cell growth and invasion .
- Extracellular Vesicles (EVs) : Cancer cells expressing GD2 release EVs that can transfer malignant traits to neighboring cells. These EVs have been shown to enhance cell growth and invasion in GD2-negative melanoma cells .
- Cancer Stem Cells (CSCs) : In prostate cancer models, GD2 has been implicated in maintaining CSC populations. Targeting GD2 may disrupt these populations and reduce tumorigenesis .
Case Studies
- Prostate Cancer : A study demonstrated that CRISPR-Cas9-mediated knockout of GD3S in prostate cancer cells significantly impaired their oncogenic traits and reduced CSC markers. This suggests that targeting the GD2 pathway could provide therapeutic benefits in advanced prostate cancer .
- Melanoma : Research indicated that EVs derived from GD2-expressing melanoma cells could enhance the malignant phenotype of neighboring cells. This highlights the role of GD2 in creating a supportive tumor microenvironment conducive to cancer progression .
- Triple-Negative Breast Cancer : In a cohort study, GD2-positive TNBCs exhibited worse prognoses compared to their GD2-negative counterparts. This finding underscores the potential of GD2 as a biomarker for aggressive disease .
Implications for Immunotherapy
The unique expression patterns of GD2 in tumors have led to its exploration as a target for immunotherapy. Anti-GD2 monoclonal antibodies have shown promise in inducing apoptosis in GD2-expressing tumors by activating caspases involved in programmed cell death . Clinical trials are ongoing to evaluate the efficacy of these therapies across various cancer types.
Data Summary
The following table summarizes key findings related to the biological activity of this compound across different cancers:
Cancer Type | Expression Level | Biological Effects | Therapeutic Implications |
---|---|---|---|
Neuroblastoma | High | Tumor proliferation, resistance to apoptosis | Target for immunotherapy |
Melanoma | High | Enhanced invasion, growth via EVs | Potential therapeutic target |
Prostate Cancer | Variable | Maintains CSCs; promotes tumorigenesis | Targeting GD3S may reduce tumor growth |
Triple-Negative Breast Cancer | High | Poor prognosis associated with high levels | Biomarker for aggressive disease |
Properties
IUPAC Name |
(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFILOTSTFMXQJC-QCFYAKGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H134N4O32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893901 | |
Record name | GD2 Ganglioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1591.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65988-71-8 | |
Record name | Ganglioside, GD2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065988718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GD2 Ganglioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of GD2 ganglioside?
A1: The molecular formula of this compound is C70H123N3O29 and its molecular weight is 1546.88 g/mol.
Q2: What is the structural difference between GD2 and O-acetyl-GD2 ganglioside?
A2: O-acetyl-GD2 ganglioside is a derivative of this compound containing an acetyl group. This seemingly small modification results in distinct differences in tissue distribution and antibody binding. [, ]
Q3: Are there any spectroscopic data available for this compound?
A3: While spectroscopic data is not explicitly provided in the research papers, high-performance thin-layer chromatography (HPTLC) is commonly used for analyzing this compound and other gangliosides. [, ]
Q4: How do antibodies targeting this compound interact with their target?
A4: Anti-GD2 antibodies bind to the carbohydrate motif of this compound presented on the cell surface. This interaction is primarily driven by an extensive network of direct and water molecule-mediated hydrogen bonds. [, , ]
Q5: What are the downstream effects of anti-GD2 antibody binding?
A5: Antibody binding to this compound can lead to various downstream effects including:
- Antibody-dependent cellular cytotoxicity (ADCC): Antibodies engage immune cells, such as natural killer (NK) cells, to kill tumor cells. [, , ]
- Complement-dependent cytotoxicity (CDC): Antibodies activate the complement system, leading to the formation of membrane attack complexes that lyse tumor cells. [, , ]
- Direct cytotoxicity: Some anti-GD2 antibodies can induce apoptosis (programmed cell death) in tumor cells through mechanisms involving caspase activation and mitochondrial pathways. [, , ]
- Modulation of cell signaling: Anti-GD2 antibodies can affect intracellular signaling pathways, including those involving PI3K/Akt/mTOR, Aurora kinases, and focal adhesion kinase (FAK). [, , ]
Q6: What is the current clinical application of anti-GD2 ganglioside antibodies?
A6: Monoclonal antibodies targeting this compound are currently approved for treating high-risk neuroblastoma. [] Clinical trials are ongoing to assess their efficacy in other cancers, including melanoma and sarcoma. [, ]
Q7: What are the challenges associated with anti-GD2 antibody therapy?
A7: One challenge is the potential for dose-limiting toxicity due to this compound expression on normal cells, particularly in the peripheral nervous system. This can lead to pain and other side effects. [, , ] Another challenge is the development of resistance to anti-GD2 antibodies. [, ]
Q8: What are the strategies to overcome these challenges?
A8: Several strategies are being investigated:
- Developing antibodies specific to O-acetyl-GD2 ganglioside: These antibodies demonstrate potent anti-tumor activity without cross-reacting with GD2 on healthy peripheral nerve fibers, potentially reducing toxicity. [, ]
- Combining anti-GD2 antibodies with other therapies: This approach aims to enhance efficacy and overcome resistance. Examples include combining with chemotherapy, targeted therapies (e.g., aurora kinase inhibitors), cytokines (e.g., IL-2, GM-CSF), or immune checkpoint inhibitors. [, , ]
- Developing alternative immunotherapies targeting this compound: This includes CAR T-cell therapy, bispecific antibodies, and vaccines. [, , , ]
Q9: What is the role of peptide mimotopes in this compound research?
A9: Peptide mimotopes are short peptides that mimic the structure or function of this compound. They are being explored as potential vaccine candidates to elicit anti-tumor immune responses. [, ] Studies have shown that immunization with GD2 mimotopes can induce both humoral and cellular immune responses against GD2-expressing tumors. [, , ]
Q10: How does interferon-gamma affect this compound expression?
A10: Interferon-gamma has been shown to increase the surface expression of this compound on neuroblastoma cells, potentially enhancing their immunogenicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.